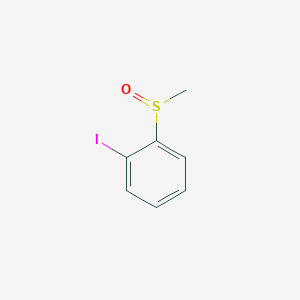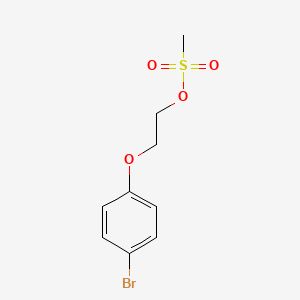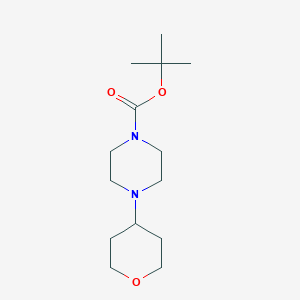
4-(Tetrahidro-2H-piran-4-il)piperazin-1-carboxilato de terc-butilo
Descripción general
Descripción
“tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C14H26N2O3 and a molecular weight of 270.37 . It is used in early discovery research and serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)N1CCN(CC1)C2CCOCC2 . This indicates that the compound contains a piperazine ring attached to a tetrahydro-2H-pyran ring via a nitrogen atom. The piperazine ring is also attached to a tert-butyl carboxylate group.
Aplicaciones Científicas De Investigación
Síntesis de nuevos compuestos orgánicos
Este compuesto sirve como un bloque de construcción versátil en la síntesis de una variedad de nuevos compuestos orgánicos. Su estructura permite la creación de amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas . Estos derivados exhiben un amplio espectro de actividades biológicas, lo que convierte al compuesto en un activo valioso en la investigación de química medicinal.
Aplicaciones antibacterianas y antifúngicas
Los derivados de este compuesto se han estudiado por sus propiedades antibacterianas y antifúngicas. La investigación indica que muestran una actividad moderada contra varios microorganismos, lo que sugiere un posible uso en el desarrollo de nuevos agentes antimicrobianos .
Investigación anticancerígena
Los derivados de piperazina son conocidos por poseer propiedades anticancerígenas. La flexibilidad y modificabilidad del anillo de piperazina mejoran su interacción con las macromoléculas, lo cual es crucial en el diseño de fármacos anticancerígenos .
Efectos antiparasitarios y antihistamínicos
Los derivados del compuesto han mostrado actividades antiparasitarias y antihistamínicas. Esto destaca su potencial en el tratamiento y manejo de infecciones parasitarias y reacciones alérgicas .
Propiedades antidepresivas
Debido a la presencia del anillo de piperazina, que se puede modificar fácilmente, se han explorado los derivados del compuesto por sus efectos antidepresivos. Esto abre avenidas para el desarrollo de nuevos medicamentos antidepresivos .
Descubrimiento y desarrollo de fármacos
El compuesto es un intermedio importante en la síntesis de compuestos biológicamente activos, como el crizotinibe, que se utiliza en terapias contra el cáncer dirigidas. Su papel como intermedio subraya su importancia en la industria farmacéutica .
Propiedades
IUPAC Name |
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIMMXOFLAHCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
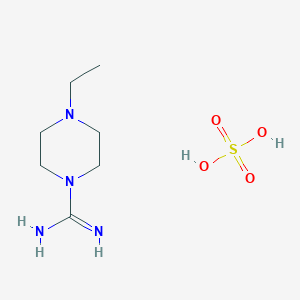

![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
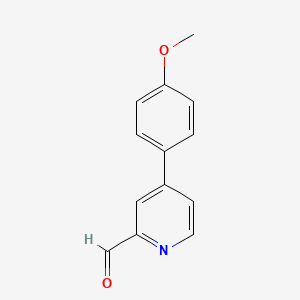
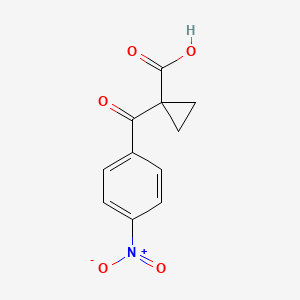
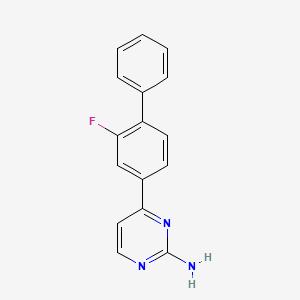

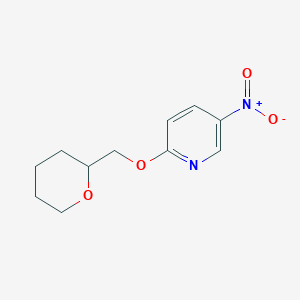
![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
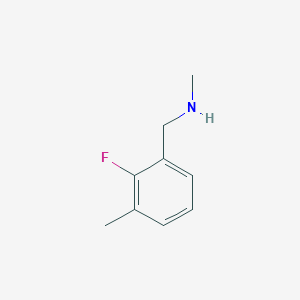
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
